3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

Übersicht

Beschreibung

3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-propanol, is a versatile compound with a wide range of applications in the laboratory and industrial settings. It is used as a reagent in organic synthesis, a solvent for various organic compounds, and a starting material for other chemicals. 3-Chloro-1-propanol is also a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

A study on the structural analysis of related compounds has provided insights into the position and reactivity of substituents in piperidinylimidazol derivatives. The X-ray investigation of stable isomers of related compounds has shed light on the molecular structure, revealing the orientation of piperidine residues and their interactions within the crystal lattice, offering valuable information for synthesizing similar compounds (Gzella, Wrzeciono, & Pöppel, 1999).

Chemo-Enzymatic Synthesis

The chemo-enzymatic synthesis of related enantiopure compounds demonstrates the potential for creating intermediates for pharmaceutical applications. Optimized conditions using lipases in ionic liquids have achieved significant conversion and enantiomeric excess, highlighting an efficient method for producing key intermediates like arimoclomol and bimoclomol (Banoth et al., 2012).

Glycine Transporter Inhibition

Research into glycine transporter 1 inhibitors has led to the identification of compounds structurally related to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one. These inhibitors have shown potent activity and a favorable pharmacokinetic profile, which could have implications for treating disorders such as schizophrenia by increasing glycine levels in the central nervous system (Yamamoto et al., 2016).

Material Science Applications

The synthesis of adducts and complexes involving piperidin-1-yl compounds suggests potential applications in material science, particularly in the development of novel crystalline structures and materials with unique chemical properties. Studies have demonstrated the formation of adducts with triphenyltin chloride, indicating the versatility of these compounds in forming stable and structurally interesting materials (Yan & Khoo, 2005).

Pharmaceutical Intermediates

The synthesis and evaluation of compounds structurally similar to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one have highlighted their importance as intermediates in developing new pharmaceutical agents. For example, studies on the synthesis of rigid analogues of SSRIs indicate the potential for creating antidepressant medications with similar or improved efficacy and pharmacological profiles (Kumar et al., 2004).

Wirkmechanismus

Eigenschaften

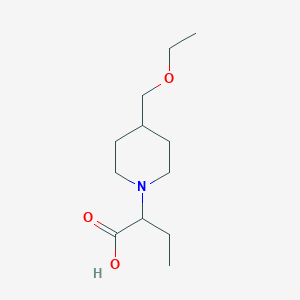

IUPAC Name |

3-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSXFYKTZJBQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

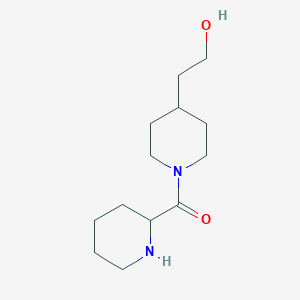

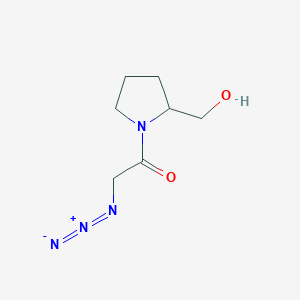

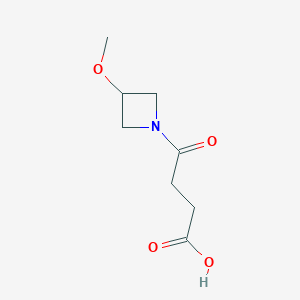

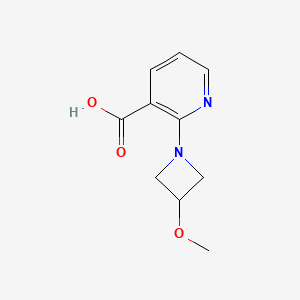

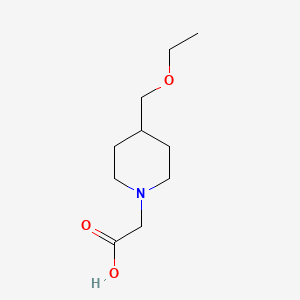

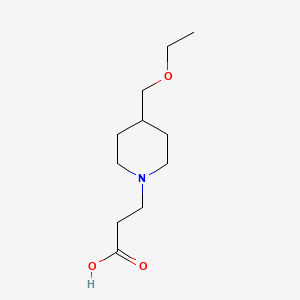

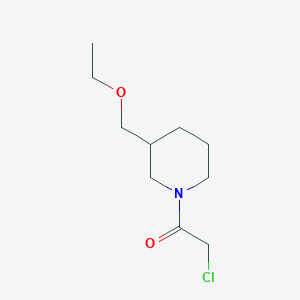

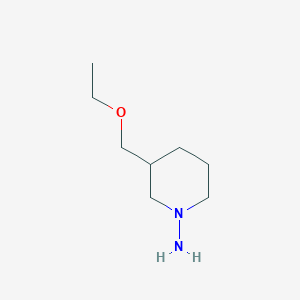

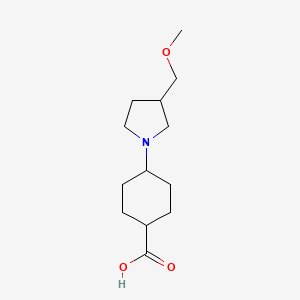

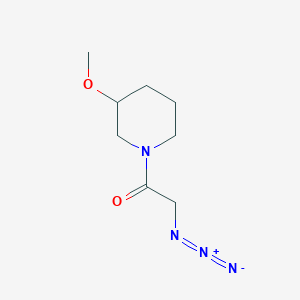

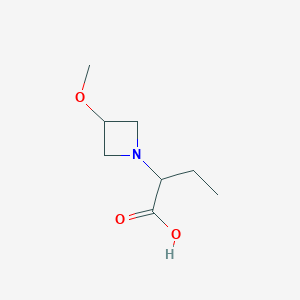

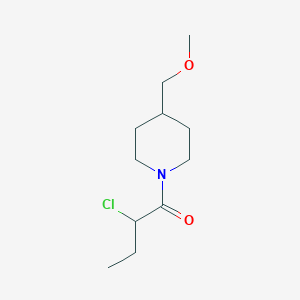

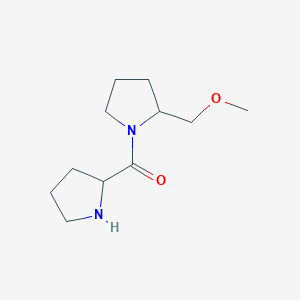

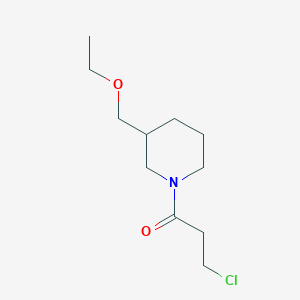

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.